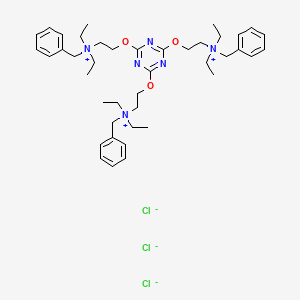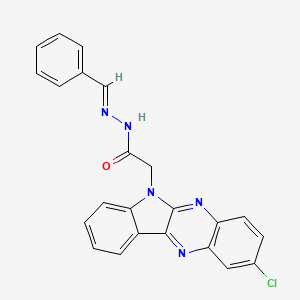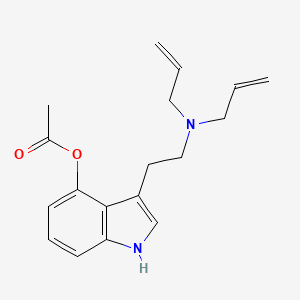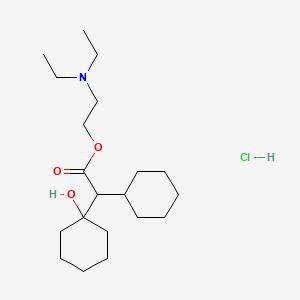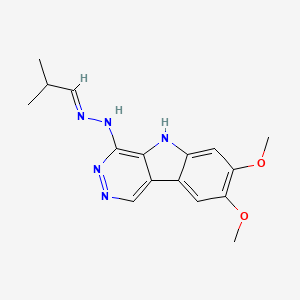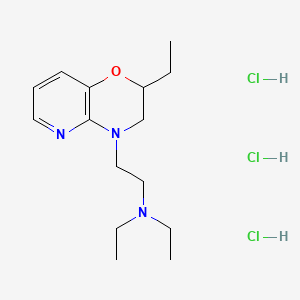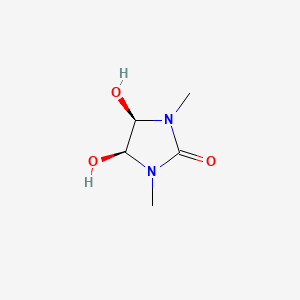
2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis- is a heterocyclic organic compound with the molecular formula C5H10N2O3 It is a derivative of imidazolidinone, characterized by the presence of two hydroxyl groups at the 4 and 5 positions and two methyl groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis- can be achieved through the cyclocondensation of diamines, bisamides, and urea derivatives with aqueous glyoxal. The reaction is typically acid-catalyzed and carried out in refluxing acetonitrile. For example, the addition of N,N’-dimethylurea to aqueous glyoxal under both acidic and basic conditions results in the formation of 4,5-dihydroxy-2-imidazolidinone derivatives .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
反応の種類
4,5-ジヒドロキシ-1,3-ジメチル-2-イミダゾリジノン、シス- は、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は酸化されて対応するカルボニル化合物を形成することができます。
還元: この化合物は還元されてジヒドロ誘導体を形成することができます。
置換: 適切な条件下では、ヒドロキシル基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 塩化チオニルや三臭化リンなどの試薬を置換反応に使用できます。
形成される主要な生成物
酸化: ジケトンまたはアルデヒドの形成。
還元: ジヒドロイミダゾリジノンの形成。
置換: ハロゲン化イミダゾリジノンの形成。
4. 科学研究への応用
4,5-ジヒドロキシ-1,3-ジメチル-2-イミダゾリジノン、シス- は、いくつかの科学研究に適用されています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性と、さまざまな生化学的経路における役割について研究されています。
医学: 中枢神経抑制剤など、その潜在的な治療効果について研究されています。
科学的研究の応用
2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including as a central nervous system depressant.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
作用機序
4,5-ジヒドロキシ-1,3-ジメチル-2-イミダゾリジノン、シス- の作用機序には、酵素などの特定の分子標的との相互作用が含まれます。活性部位に結合して基質の結合を阻害することにより、酵素阻害剤として機能することができます。この化合物のヒドロキシル基は、その結合親和性と特異性において重要な役割を果たしています。 特定の用途や標的酵素に応じて、関与する正確な分子経路は異なる場合があります .
6. 類似化合物の比較
類似化合物
1,3-ジメチル-2-イミダゾリジノン: 4 位と 5 位にヒドロキシル基がない、2 つのメチル基を持つ類似の化合物。
4,5-ジヒドロキシ-1,3-ジメチルイミダゾリジン-2-オン: 構造的特徴は似ていますが、立体化学が異なる別の誘導体。
独自性
4,5-ジヒドロキシ-1,3-ジメチル-2-イミダゾリジノン、シス- は、その特定の立体化学と、4 位と 5 位にヒドロキシル基が存在することによって特徴付けられます。
類似化合物との比較
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A similar compound with two methyl groups but lacking the hydroxyl groups at the 4 and 5 positions.
4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one: Another derivative with similar structural features but different stereochemistry.
Uniqueness
2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis- is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 4 and 5 positions.
特性
CAS番号 |
2402-07-5 |
|---|---|
分子式 |
C5H10N2O3 |
分子量 |
146.14 g/mol |
IUPAC名 |
(4R,5S)-4,5-dihydroxy-1,3-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c1-6-3(8)4(9)7(2)5(6)10/h3-4,8-9H,1-2H3/t3-,4+ |
InChIキー |
LGJMYGMNWHYGCB-ZXZARUISSA-N |
異性体SMILES |
CN1[C@@H]([C@@H](N(C1=O)C)O)O |
正規SMILES |
CN1C(C(N(C1=O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


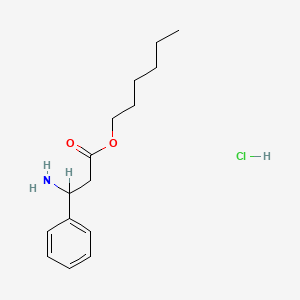
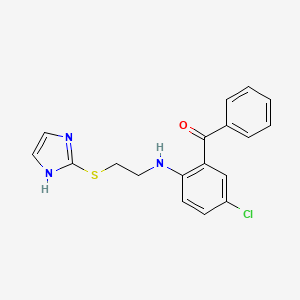
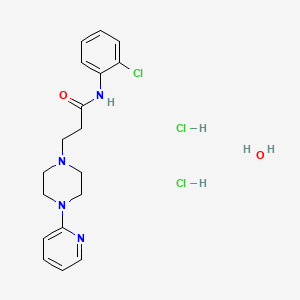

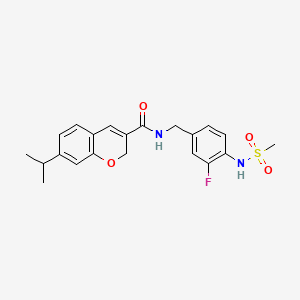
![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)
